

Ethyl 2-(5-Oxazolyl)benzoate molecular weight

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Compound of Interest

Compound Name: **Ethyl 2-(5-Oxazolyl)benzoate**

Cat. No.: **B1470951**

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An In-depth Technical Guide to **Ethyl 2-(5-Oxazolyl)benzoate**

Abstract

Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic building block of significant interest in the fields of pharmaceutical sciences and materials chemistry. Characterized by the fusion of a benzoate ester and an oxazole ring, this molecule serves as a versatile intermediate for the synthesis of more complex chemical entities. Its structural framework is pivotal for developing novel therapeutic agents, particularly in the anti-inflammatory and antimicrobial sectors, and for creating functional materials such as fluorescent dyes. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic strategy, predictive analytical data, and its key applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Properties

Ethyl 2-(5-Oxazolyl)benzoate is a well-defined organic molecule with a unique combination of functional groups that dictate its chemical behavior and utility. The core structure consists of an ethyl benzoate group where an oxazole ring is substituted at the second position of the phenyl ring.

Key Identifiers and Properties

The fundamental properties and identifiers of **Ethyl 2-(5-Oxazolyl)benzoate** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	217.22 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[1] [2]
CAS Number	1186127-15-0	[1] [2] [3]
MDL Number	MFCD18375300	[1] [2]
Purity	≥97%	[1]
Storage	Room temperature, dry conditions	[1]

Note: Experimental data such as melting point and boiling point are not readily available in the reviewed literature.

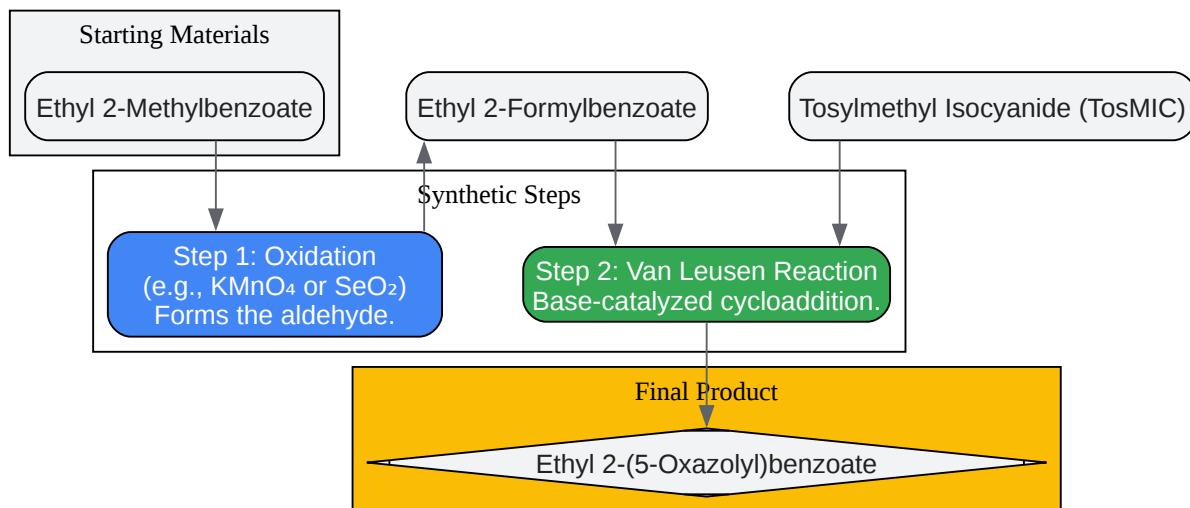
Rationale for Synthesis and Plausible Workflow

The value of **Ethyl 2-(5-Oxazolyl)benzoate** lies in its hybrid structure. The oxazole ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous compounds with diverse biological activities, including antineoplastic properties.[\[4\]](#) The ethyl benzoate portion provides a reactive handle—the ester group—that can be easily modified, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives. This makes the molecule a strategic starting point for library synthesis in drug discovery.

Proposed Synthetic Pathway

While specific, validated protocols for the synthesis of **Ethyl 2-(5-Oxazolyl)benzoate** are not detailed in the provided search results, a logical pathway can be constructed based on established organic chemistry principles. A common route to 5-substituted oxazoles involves the reaction of a tosylmethyl isocyanide (TosMIC) with an acylating agent, in this case, an activated form of ethyl 2-formylbenzoate.

The workflow below illustrates this plausible synthetic approach.



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Caption: Plausible synthetic workflow for **Ethyl 2-(5-Oxazolyl)benzoate**.

Causality Behind Experimental Choices:

- Oxidation: The choice of oxidizing agent for converting the methyl group of Ethyl 2-Methylbenzoate to an aldehyde (formyl group) is critical. A controlled oxidation is required to avoid over-oxidation to the carboxylic acid.
- Van Leusen Reaction: This reaction is a highly efficient and well-established method for constructing the oxazole ring from an aldehyde and TosMIC. A strong base, such as potassium carbonate in methanol, is typically employed to deprotonate the TosMIC, initiating the cycloaddition cascade.

Analytical Characterization: A Predictive Approach

Direct experimental spectroscopic data for **Ethyl 2-(5-Oxazolyl)benzoate** is not widely published. However, a reliable predictive analysis can be performed based on the known

spectroscopic signatures of its constituent functional groups. This section provides an estimated spectroscopic profile to aid in its identification and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for the proton and carbon nuclei in the molecule, assuming a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Ethyl (-CH ₃)	~1.4	Triplet
Ethyl (-CH ₂)	~4.4	Quartet
Benzoate Protons	7.4 - 8.1	Multiplets
Oxazole H-2	~7.9	Singlet
Oxazole H-4	~7.2	Singlet

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
Ethyl (-CH ₃)	~14
Ethyl (-CH ₂)	~61
Benzoate (Aromatic)	125 - 135
Oxazole C-2	~151
Oxazole C-4	~124
Oxazole C-5	~155
Ester Carbonyl (C=O)	~166

Predicted Infrared (IR) Spectroscopy Data

Key vibrational frequencies are expected to appear corresponding to the major functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1715 - 1735	Strong
C=N Stretch (Oxazole)	1640 - 1680	Medium
C-O Stretch (Ester)	1250 - 1300	Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium

Protocol for Experimental Data Acquisition

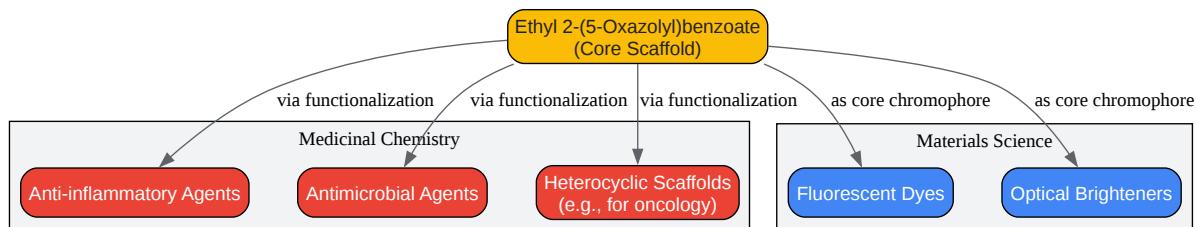
To validate the structure, the following standard protocols should be employed.

- Sample Preparation:
 - For NMR spectroscopy, accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.^[5] Ensure complete dissolution.
 - For IR spectroscopy, prepare a thin film of the sample on a salt plate (if liquid) or prepare a KBr pellet (if solid).
 - For Mass Spectrometry, dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- Data Acquisition:
 - NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - IR: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

- Mass Spec: Analyze the sample using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI) to determine the mass-to-charge ratio of the molecular ion ($[M+H]^+$).

Applications in Research and Development

The utility of **Ethyl 2-(5-Oxazolyl)benzoate** stems from its role as a key intermediate. Its structure is designed for easy modification, making it highly valuable in medicinal chemistry and materials science.^[1]



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Caption: Relationship between the core structure and its applications.

- Pharmaceutical Intermediate: The molecule serves as a precursor for developing anti-inflammatory and antimicrobial drugs.^[1] The ester can be converted to an amide or other functional groups to interact with biological targets, while the oxazole ring provides a stable, aromatic core that can participate in crucial binding interactions.
- Medicinal Chemistry: Its structure allows for straightforward modification, which is a key advantage in the iterative process of drug design and optimization.^[1]
- Materials Science: The conjugated system formed by the phenyl and oxazole rings gives the molecule inherent fluorescent properties. This allows it to be used in the synthesis of fluorescent dyes and optical brighteners, which have applications in imaging, sensing, and textiles.^[1]

Safety and Handling

As with any laboratory chemical, **Ethyl 2-(5-Oxazolyl)benzoate** should be handled with appropriate care.

- Storage: Store in a dry place at room temperature to prevent degradation.[1]
- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.[1]

Conclusion

Ethyl 2-(5-Oxazolyl)benzoate is a high-value chemical intermediate with considerable potential in both pharmaceutical and materials science research. Its molecular weight of 217.22 g/mol and formula $C_{12}H_{11}NO_3$ define a scaffold that is ripe for chemical exploration.[1][2] The strategic combination of a modifiable ester group and a biologically relevant oxazole ring makes it an attractive starting point for the synthesis of novel, high-value compounds. This guide provides the foundational knowledge for researchers to understand and effectively utilize this versatile molecule in their scientific endeavors.

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